molecular formula C9H20Cl2N2O B8708219 4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-3-aminedihydrochloride

4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-3-aminedihydrochloride

Cat. No. B8708219
M. Wt: 243.17 g/mol
InChI Key: UHJGEXVQEVBSIA-UHFFFAOYSA-N
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Patent
US08524909B2

Procedure details

trans-(4-Pyrrolidin-1-yl-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (intermediate H, 345 mg, 1.28 mmol) was dissolved in 6.4 mL dioxane. Hydrochloric acid (4N in dioxan, 3.2 mL, 13 mmol) was added. The reaction mixture was stirred at room temperature for 3 h. The solvent was evaporated off. The crude material, light brown solid (378 mg, >100%), MS: m/e=171.2 [(M+H)+] was used without further purification.
Name
trans-(4-Pyrrolidin-1-yl-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester
Quantity
345 mg
Type
reactant
Reaction Step One
Name
intermediate H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C@H:8]1[C@H:13]([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:12][CH2:11][O:10][CH2:9]1)(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[ClH:20].[N:14]1([CH:13]2[CH2:12][CH2:11][O:10][CH2:9][CH:8]2[NH2:7])[CH2:15][CH2:16][CH2:17][CH2:18]1 |f:3.4.5|

Inputs

Step One
Name
trans-(4-Pyrrolidin-1-yl-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester
Quantity
345 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N[C@@H]1COCC[C@H]1N1CCCC1)=O
Name
intermediate H
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N[C@@H]1COCC[C@H]1N1CCCC1)=O
Name
Quantity
6.4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The crude material, light brown solid (378 mg, >100%), MS: m/e=171.2 [(M+H)+] was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.Cl.N1(CCCC1)C1C(COCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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